molecular formula C17H25F3O4Si B2583002 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid CAS No. 1909305-24-3

2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid

Cat. No. B2583002
CAS RN: 1909305-24-3
M. Wt: 378.463
InChI Key: GNKXAPQVRMTGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid, also known as TFB, is a chemical compound with potential applications in scientific research. TFB is a benzoic acid derivative and is synthesized using a specific method.

Scientific Research Applications

Stabilization of Mesophases

A study highlighted the dramatic stabilization of hexagonal columnar mesophases generated from supramolecular and macromolecular columns by the semifluorination of alkyl groups in their tapered building blocks. This stabilization is crucial for developing advanced materials with specific optical and electronic properties (Percec et al., 1995).

Alkylation in Superacidic Media

Another research investigated the alkylation of benzene with cyclic ethers in superacidic media, utilizing superacidic trifluoromethanesulfonic acid (triflic acid, TFSA) as a catalyst. This process is significant for the synthesis of phenyl-substituted compounds through Friedel–Crafts-type alkylation, showcasing the versatility of triflic acid in promoting electrophilic reactions (Molnár et al., 2003).

Development of Novel Fluorescence Probes

Research into the development of novel fluorescence probes for detecting highly reactive oxygen species highlights the application of 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs. These probes selectively and reliably detect reactive oxygen species, crucial for studying oxidative stress and its biological implications (Setsukinai et al., 2003).

Supramolecular Chemistry

Further research has demonstrated the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers. These dendrimers exhibit a homeotropic hexagonal columnar liquid crystalline phase, underlining the influence of fluorination on the self-assembly properties and the potential for creating ordered, stable liquid crystalline structures (Percec et al., 1996).

properties

IUPAC Name

2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXAPQVRMTGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.